Cas no 37496-06-3 (Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl-)
Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl-
- (1-methylpyrrol-2-yl)-phenylmethanone
- 2-Benzoyl-1-methylpyrrole
- Phenyl 1-methyl-2-pyrrolyl ketone
- 2-benzoyl-1-methyl-1H-pyrrole
- Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
- SCHEMBL5215323
- YLDDGZQCRPTKIH-UHFFFAOYSA-N
- AS-78291
- (1-methyl-1H-pyrrol-2-yl)(phenyl)methanone
- DTXSID30190943
- (N-methylpyrrol-2-yl)phenylketone
- N16896
- 37496-06-3
- MB69074
- (1-METHYL-PYRROL-2-YL)(PHENYL)METHANONE
-
- MDL: MFCD17010002
- Inchi: 1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3
- InChI Key: YLDDGZQCRPTKIH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=CC=CN1C
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 1.1312 g/cm3 (15 ºC)
- Boiling Point: 312.2°Cat760mmHg
- Flash Point: 142.6°C
- Refractive Index: 1.6225 (15 ºC)
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 22
Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907134-1g |
(1-methyl-1H-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 95% | 1g |
3,465.00 | 2021-05-17 | |
| Key Organics Ltd | AS-78291-0.25g |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | >95% | 0.25g |
£603.00 | 2023-09-09 | |
| eNovation Chemicals LLC | D756379-100mg |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 95% | 100mg |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | D756379-250mg |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 95% | 250mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | D756379-1g |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 95% | 1g |
$540 | 2024-06-06 | |
| Key Organics Ltd | AS-78291-100MG |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | >95% | 100mg |
£335.23 | 2023-09-09 | |
| Key Organics Ltd | AS-78291-250MG |
(1-methyl-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | >95% | 0.25g |
£625.00 | 2023-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640569-100mg |
(1-Methyl-1H-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 98% | 100mg |
¥984.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640569-250mg |
(1-Methyl-1H-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 98% | 250mg |
¥1435.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640569-1g |
(1-Methyl-1H-pyrrol-2-yl)(phenyl)methanone |
37496-06-3 | 98% | 1g |
¥4277.00 | 2024-05-16 |
Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Methanone,(1-methyl-1H-pyrrol-2-yl)phenyl-
Introduction to Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- (CAS No. 37496-06-3)
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-, identified by its CAS number 37496-06-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a pyrrole ring substituted with a methyl group and connected to a phenyl group via a methanone bridge suggests intriguing electronic and steric properties that make it a valuable candidate for further investigation.
The structural motif of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- encompasses a conjugated system that could influence its reactivity and interaction with biological targets. The methanone group, in particular, serves as a versatile linker, allowing for modifications that can fine-tune the compound's pharmacological profile. This adaptability has made it a subject of interest in the design of novel therapeutic agents.
In recent years, there has been a growing emphasis on the development of heterocyclic compounds due to their prevalence in bioactive molecules. The pyrrole ring in Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is a classic example of such a heterocycle, known for its role in various pharmacophores. The substitution pattern, specifically the methyl group at the 1-position and the phenyl ring at the 2-position of the pyrrole ring, introduces specific electronic and steric effects that can modulate the compound's biological activity.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The methanone linkage provides a scaffold that can be further functionalized to create derivatives with enhanced properties. For instance, introducing additional substituents or altering the connectivity could lead to compounds with improved solubility, bioavailability, or target specificity.
Recent studies have begun to explore the pharmacological potential of derivatives similar to Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-. Researchers have been particularly interested in its potential as an intermediate in the synthesis of molecules targeting neurological disorders. The unique combination of functional groups suggests that it may interact with receptors or enzymes involved in pathways relevant to conditions such as Alzheimer's disease or Parkinson's disease.
The synthesis of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes often involve condensation reactions between appropriately substituted pyrroles and phenols, followed by methylation and purification steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.
In terms of biological activity, preliminary studies on related compounds have shown promising results. For example, certain derivatives have demonstrated inhibitory effects on enzymes implicated in inflammation and oxidative stress. These findings have spurred further interest in exploring the therapeutic potential of compounds like Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-.
The compound's electronic properties also make it an attractive candidate for material science applications. Its ability to participate in π-stacking interactions could lead to novel materials with unique electronic or optical properties. Such applications are particularly relevant in the development of organic semiconductors or luminescent materials used in display technologies.
As research continues to uncover new applications for heterocyclic compounds, Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is poised to play a significant role in both academic and industrial settings. Its structural versatility and potential biological activity make it a valuable asset in the pharmaceutical toolkit. Furthermore, its synthetic accessibility allows for rapid exploration of its derivatives, accelerating the discovery process.
The future directions for research on this compound are multifaceted. Efforts are underway to develop more efficient synthetic routes and to explore its interactions with various biological targets. Additionally, computational methods are being employed to predict and optimize the properties of potential derivatives before they are synthesized experimentally.
In conclusion, Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-, CAS no.37496-06-3, represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structure and potential applications underscore its importance as a subject of study and development. As our understanding of its properties grows, so too will its utility in advancing both medicinal chemistry and material science.
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